8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one
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Overview
Description
8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one is an organic compound that features a benzenesulfonyl group attached to an octenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one typically involves the reaction of benzenesulfonyl chloride with a suitable octenone precursor. One common method involves the use of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an organic solvent like 1,2-dichloroethane (DCE). The reaction is carried out at elevated temperatures, around 60°C, to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce alcohols or alkanes .
Scientific Research Applications
8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of sulfonamides.
Benzenesulfonic acid: Used in the production of detergents and dyes.
N-Butyl-Benzenesulfonamide: An organic compound with similar sulfonamide functionality.
Uniqueness
8-(Benzenesulfonyl)-2,6-dimethyloct-6-en-4-one is unique due to its specific structural features, which combine the reactivity of the benzenesulfonyl group with the flexibility of the octenone backbone. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
CAS No. |
79998-91-7 |
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Molecular Formula |
C16H22O3S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
8-(benzenesulfonyl)-2,6-dimethyloct-6-en-4-one |
InChI |
InChI=1S/C16H22O3S/c1-13(2)11-15(17)12-14(3)9-10-20(18,19)16-7-5-4-6-8-16/h4-9,13H,10-12H2,1-3H3 |
InChI Key |
FDPREXGAJPHFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC(=CCS(=O)(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
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